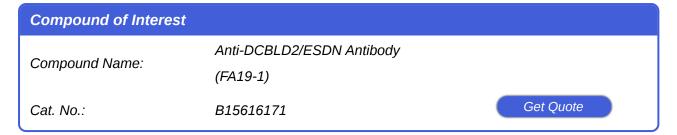


discovery and characterization of the FA19-1 antibody clone

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Characterization of the F19 Antibody Clone For Researchers, Scientists, and Drug Development Professionals

Introduction

The F19 monoclonal antibody is a murine IgG1 antibody that specifically targets the Fibroblast Activation Protein (FAP), a cell surface serine protease. FAP is highly expressed on reactive stromal fibroblasts in the microenvironment of a wide range of epithelial cancers, including colorectal, breast, and lung carcinomas, while its expression in normal adult tissues is limited. [1][2][3][4] This differential expression profile makes FAP an attractive target for cancer diagnosis and therapy. The F19 antibody was one of the first reagents developed to identify and target FAP-positive cells.[1] This document provides a comprehensive overview of the discovery, characterization, and experimental data associated with the F19 antibody clone and its derivatives. Although the user requested information on "FA19-1," our extensive search yielded no antibody with this specific designation. The close similarity in nomenclature suggests that the query likely refers to the well-documented F19 antibody.

Discovery of the F19 Antibody Clone

The F19 antibody was generated by immunizing mice with cultured fibroblasts and subsequent screening for reactivity with cell surface antigens of these cells and tumor stromal fibroblasts.[1] The hybridoma cell line producing the F19 antibody has been deposited with the American Type Culture Collection (ATCC) under the accession number HB-8269.[5] The antibody is of



the murine IgG1, kappa light chain isotype.[5] The development of the F19 antibody was pivotal in the initial identification and characterization of the Fibroblast Activation Protein (FAP), initially referred to as the F19 antigen.[1][6]

Characterization of the F19 Antibody

The F19 antibody recognizes the alpha subunit of FAP (FAP α), a 95 kDa protein.[4] FAP α forms a complex with a 105 kDa beta subunit (FAP β), though the F19 epitope is located on the FAP α subunit.[4] The F19 antibody has been extensively used in various immunoassays to detect FAP expression in cell lines and tissue samples.

Binding Affinity

While the precise binding affinity (Kd) of the original murine F19 monoclonal antibody is not readily available in the public domain, humanized single-chain Fv (scFv) fragments derived from the F19 clone have been generated and characterized. These humanized scFv fragments, which retain the F19 epitope specificity, have demonstrated affinities in the nanomolar range. For instance, the scFv 34 and scFv 18 clones showed affinities of 6 nM for cell membrane-bound FAP.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the F19 antibody and its derivatives.

Table 1: In Vivo Biodistribution and Targeting of ¹³¹I-labeled F19 mAb in Patients with Hepatic Metastases

from Colorectal Carcinoma[3]

Parameter	Value Range
Tumor-to-Liver Ratio (at surgery)	Up to 21:1
Tumor-to-Serum Ratio (at surgery)	Up to 9:1
% Injected Dose per gram of Tumor	0.001% - 0.016%





Table 2: Population Pharmacokinetics of ¹³¹I-labeled F19

mAb in Cancer Patients[2]

Parameter	Mean Value
Total Serum Clearance	109 ml/h
Volume of Distribution (Central Compartment)	3.1 L
Volume of Distribution (Steady State)	4.9 L
Terminal Half-life	38 hours

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the F19 antibody. These protocols are based on standard laboratory procedures and information gathered from various sources describing the application of the F19 antibody.

Immunohistochemistry (IHC) for FAP Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol describes the use of the F19 antibody for the detection of FAP in FFPE tissue sections.

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 x 5 minutes.
 - Immerse in 100% Ethanol: 2 x 3 minutes.
 - Immerse in 95% Ethanol: 1 minute.
 - Immerse in 80% Ethanol: 1 minute.
 - Rinse in distilled water for 5 minutes.[8]
- Antigen Retrieval:



- Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0) with 0.05%
 Tween 20.
- Heat the container in a steamer for 30 minutes.
- Allow slides to cool in the buffer for 30 minutes at room temperature.[8]

Blocking:

- Wash slides 2 x 5 minutes in Phosphate Buffered Saline (PBS).
- Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 40 minutes.
- Wash slides 2 x 5 minutes in PBS.
- Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[8]
- · Primary Antibody Incubation:
 - Dilute the F19 primary antibody to its optimal concentration in the blocking buffer.
 - Incubate the slides with the diluted F19 antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation and Detection:
 - Wash slides 3 x 5 minutes in PBS.
 - Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
 - Wash slides 3 x 5 minutes in PBS.
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Wash slides 3 x 5 minutes in PBS.



- Develop the color using a peroxidase substrate kit (e.g., DAB) and monitor under a microscope.
- Stop the reaction by immersing the slides in distilled water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin for 30 seconds.
 - Rinse with water.
 - Dehydrate through graded ethanol series and xylene.
 - Mount with a permanent mounting medium.[8]

Western Blotting for FAP Detection

This protocol outlines the detection of FAP in cell lysates or tissue homogenates using the F19 antibody.

- Sample Preparation:
 - Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer)
 containing protease inhibitors.
 - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE:
 - Load 20-30 μg of protein per lane on an SDS-polyacrylamide gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9]



· Blocking:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
 Tween 20 (TBST) for 1 hour at room temperature.[10]
- Primary Antibody Incubation:
 - Incubate the membrane with the F19 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
 - Wash the membrane 3 x 10 minutes with TBST.
 - Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat antimouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]
- Detection:
 - Wash the membrane 3 x 10 minutes with TBST.
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Detect the signal using X-ray film or a digital imaging system.

Flow Cytometry for Cell Surface FAP Detection

This protocol describes the use of the F19 antibody to detect FAP expression on the surface of cells.

- Cell Preparation:
 - Harvest cells and wash them with ice-cold PBS containing 1% BSA (FACS buffer).
 - Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.
- Antibody Staining:
 - Aliquot 100 μL of the cell suspension into flow cytometry tubes.

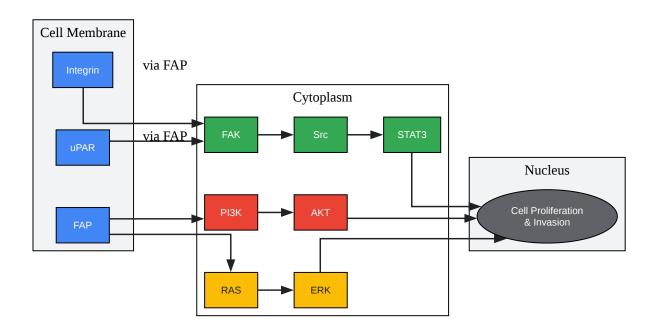


- Add the F19 antibody (or a fluorescently conjugated version) at the predetermined optimal concentration.
- Incubate for 30-60 minutes on ice in the dark.
- (Optional) If the primary antibody is not conjugated, wash the cells twice with FACS buffer and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
- Data Acquisition:
 - Wash the cells twice with FACS buffer.
 - Resuspend the cells in 500 μL of FACS buffer.
 - Acquire data on a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways associated with the F19 antibody's target, FAP, and a typical experimental workflow for antibody characterization.

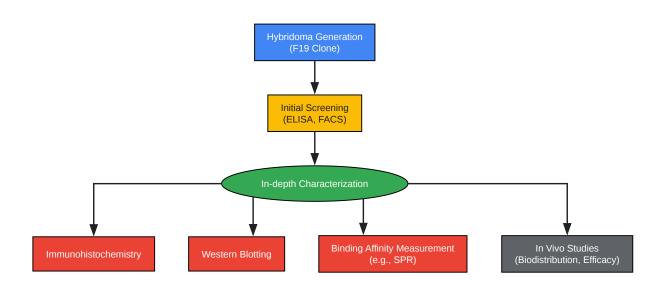




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Caption: FAP-mediated signaling pathways promoting tumor progression.





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- To cite this document: BenchChem. [discovery and characterization of the FA19-1 antibody clone]. BenchChem, [2025]. [Online PDF]. Available at:
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